

Spectroscopic Profile of 3-[1-(Dimethylamino)ethyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-[1-(Dimethylamino)ethyl]phenol

Cat. No.: B027075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-[1-(Dimethylamino)ethyl]phenol**, a key intermediate in the synthesis of the Alzheimer's disease drug, Rivastigmine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **3-[1-(Dimethylamino)ethyl]phenol** is confirmed through various spectroscopic techniques. The data presented below has been compiled from commercially available sources and relevant scientific literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy confirms the presence of both aromatic and aliphatic protons, consistent with the structure of **3-[1-(Dimethylamino)ethyl]phenol**. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
Aromatic-H	6.6 - 7.2	multiplet	-	4H
Phenolic-OH	9.5 (approx.)	broad singlet	-	1H
Methine-H (CH)	3.2 - 3.4	quartet	6.8	1H
N-Methyl-H ($\text{N}(\text{CH}_3)_2$)	2.1 - 2.2	singlet	-	6H
Methyl-H (CH_3)	1.3 - 1.4	doublet	6.8	3H

Note: The chemical shift of the phenolic OH proton can be variable and is dependent on solvent and concentration.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The following table summarizes the key chemical shifts.

Carbon Assignment	Chemical Shift (δ) (ppm)
Aromatic C-O	157.0
Aromatic C (quaternary)	145.0
Aromatic C-H	129.0, 117.0, 114.0, 113.0
Methine C (CH)	65.0
N-Methyl C ($\text{N}(\text{CH}_3)_2$)	42.0
Methyl C (CH_3)	18.0

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in **3-[1-(Dimethylamino)ethyl]phenol**.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200 (broad)	O-H stretch	Phenolic -OH
3050 - 3000	C-H stretch	Aromatic
2980 - 2800	C-H stretch	Aliphatic (CH, CH ₃)
1600, 1480	C=C stretch	Aromatic ring
1250	C-O stretch	Phenolic
1200 - 1000	C-N stretch	Amine

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The molecule has a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[\[1\]](#)

m/z	Assignment
165	[M] ⁺ (Molecular ion)
150	[M-CH ₃] ⁺
72	[CH(N(CH ₃) ₂)] ⁺

Experimental Protocols

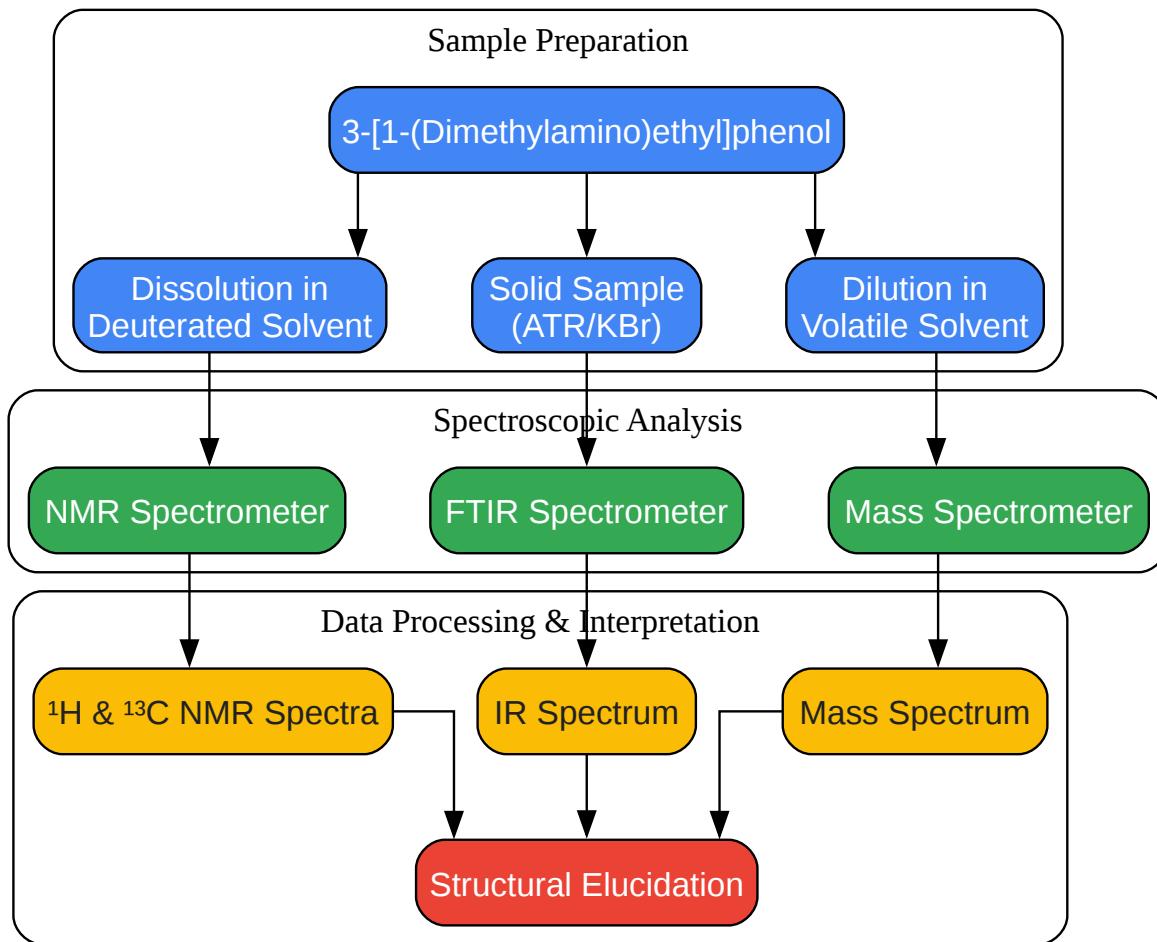
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines and phenols. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: A sample of **3-[1-(Dimethylamino)ethyl]phenol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.
- ^{13}C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy


- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, a direct insertion probe may be used for solid samples. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-[1-(Dimethylamino)ethyl]phenol**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-[1-(Dimethylamino)ethyl]phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027075#spectroscopic-data-nmr-ir-ms-of-3-1-dimethylamino-ethyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com